molecular formula C18H18N2O4 B164948 5-(4-Benzamidoanilino)-5-oxopentanoic acid CAS No. 134485-49-7

5-(4-Benzamidoanilino)-5-oxopentanoic acid

Cat. No. B164948
M. Wt: 326.3 g/mol
InChI Key: JRPKKIZMGDELLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Benzamidoanilino)-5-oxopentanoic acid, commonly known as BAP, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural amino acid proline, and its unique chemical structure makes it a valuable tool for investigating various biological processes.

Mechanism Of Action

BAP is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to interact with a number of proteins involved in cell growth and differentiation, including the mammalian target of rapamycin (mTOR) and the extracellular signal-regulated kinase (ERK) pathway. BAP may also have direct effects on DNA replication and gene expression, although the precise mechanisms are not yet fully understood.

Biochemical And Physiological Effects

BAP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to stimulate cell proliferation and inhibit apoptosis in certain types of cancer cells, and may also have anti-inflammatory and antioxidant properties. BAP has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes, suggesting that it may have potential as a therapeutic agent for this condition.

Advantages And Limitations For Lab Experiments

One of the primary advantages of BAP is its versatility as a research tool. Its unique chemical structure makes it a valuable tool for investigating a wide range of biological processes, and it can be easily synthesized in a laboratory setting. However, like any research tool, BAP has its limitations. Its effects may be variable depending on the specific cell type or tissue being studied, and its use may be limited by factors such as toxicity or poor solubility.

Future Directions

There are many potential future directions for research on BAP. One promising area of investigation is its potential as a therapeutic agent for cancer and other diseases. Other directions for research may include investigating its effects on specific signaling pathways or enzymes, or exploring its potential as a tool for studying protein synthesis or DNA replication. Additionally, further studies may be needed to fully understand the mechanisms of action of BAP and its potential limitations as a research tool.

Synthesis Methods

BAP is typically synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a laboratory setting. This involves building the peptide chain one amino acid at a time, using a solid support to anchor the growing chain. BAP can also be synthesized using solution-phase peptide synthesis, which involves dissolving the starting materials in solution and allowing them to react under controlled conditions.

Scientific Research Applications

BAP has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and protein synthesis. BAP has also been investigated as a potential therapeutic agent for a variety of conditions, including cancer, diabetes, and neurodegenerative diseases.

properties

CAS RN

134485-49-7

Product Name

5-(4-Benzamidoanilino)-5-oxopentanoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

5-(4-benzamidoanilino)-5-oxopentanoic acid

InChI

InChI=1S/C18H18N2O4/c21-16(7-4-8-17(22)23)19-14-9-11-15(12-10-14)20-18(24)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,21)(H,20,24)(H,22,23)

InChI Key

JRPKKIZMGDELLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O

synonyms

PENTANOIC ACID, 5-[[4-(BENZOYLAMINO)PHENYL]AMINO]-5-OXO-

Origin of Product

United States

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